molecular formula C16H24N4O4S B4784608 ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4784608
M. Wt: 368.5 g/mol
InChI Key: ZMMLSBUAPGBNFJ-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the piperazine moiety, and the functionalization of the carboxylate and carbamoyl groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce the compound at a scale suitable for its intended applications while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared to other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and the arrangement of atoms within the molecule.

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-4-24-16(23)12-10(2)13(14(17)22)25-15(12)18-11(21)9-20-7-5-19(3)6-8-20/h4-9H2,1-3H3,(H2,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMLSBUAPGBNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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